molecular formula C14H10FN3O2S B2614793 N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-46-2

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2614793
CAS No.: 851944-46-2
M. Wt: 303.31
InChI Key: HIDBKBKSZDNGNF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 3-fluoro-4-methylaniline with a thiazolo[3,2-a]pyrimidine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolo[3,2-a]pyrimidine core .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides and subsequent inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(3-bromo-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

This compound is unique due to the presence of the fluoro group, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluoro group can also influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDBKBKSZDNGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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